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gamma-Irone

Catalog No.
S626401
CAS No.
79-68-5
M.F
C14H22O
M. Wt
206.32 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
gamma-Irone

CAS Number

79-68-5

Product Name

gamma-Irone

IUPAC Name

4-(2,2,3-trimethyl-6-methylidenecyclohexyl)but-3-en-2-one

Molecular Formula

C14H22O

Molecular Weight

206.32 g/mol

InChI

InChI=1S/C14H22O/c1-10-6-7-11(2)14(4,5)13(10)9-8-12(3)15/h8-9,11,13H,1,6-7H2,2-5H3

InChI Key

MVPDTCQYNRKWJA-UHFFFAOYSA-N

SMILES

CC1CCC(=C)C(C1(C)C)C=CC(=O)C

Synonyms

(+)-(2R,6S)-cis-gamma-irone, (2R,6S)-irone

Canonical SMILES

CC1CCC(=C)C(C1(C)C)C=CC(=O)C

Isomeric SMILES

CC1CCC(=C)C(C1(C)C)/C=C/C(=O)C

Gamma-Irone is a naturally occurring organic compound belonging to the family of irones, which are cyclic ketones characterized by their distinct floral scents. Its chemical formula is C14H22OC_{14}H_{22}O, and it is primarily derived from the rhizome of the iris plant, particularly Iris germanica. Gamma-Irone plays a significant role in perfumery due to its pleasant aroma, often described as sweet and woody, making it a valuable component in fragrance formulations. The compound exists in several isomeric forms, with the cis and trans configurations being of particular interest in both synthetic and natural contexts .

, including:

  • Oxidation: Gamma-Irone can be oxidized to form more complex ketones or acids.
  • Reduction: It can undergo reduction reactions to yield alcohols or other saturated compounds.
  • Substitution Reactions: The presence of reactive functional groups allows gamma-Irone to engage in substitution reactions, modifying its structure and properties .

These reactions are crucial for modifying the compound's scent profile or enhancing its stability for various applications.

Research indicates that gamma-Irone exhibits several biological activities, including:

  • Antioxidant Properties: Gamma-Irone has been shown to possess antioxidant capabilities, which may contribute to its protective effects against oxidative stress in biological systems.
  • Antimicrobial Activity: Some studies suggest that gamma-Irone may have antimicrobial properties, making it potentially useful in preserving products or as a natural antimicrobial agent .
  • Sensory Effects: Its olfactory properties play a significant role in influencing mood and behavior, which is why it is widely used in aromatherapy and perfumery.

Gamma-Irone can be synthesized through various methods:

  • Natural Extraction: Derived from iris oil through steam distillation or solvent extraction.
  • Chemical Synthesis:
    • Wilkinson's Catalyst Method: A notable method involves using Wilkinson's catalyst for the efficient synthesis of cis-gamma-Irone from simpler precursors, achieving high yields and purity .
    • Reduction of Irone Precursors: Other methods include the reduction of precursor compounds such as β-ionone using reducing agents like lithium aluminum hydride or sodium borohydride .

These methods highlight the versatility in synthesizing gamma-Irone for both industrial and research purposes.

Gamma-Irone has a wide range of applications across various industries:

  • Perfumery: Used extensively as a fragrance component due to its pleasant scent.
  • Cosmetics: Incorporated into skincare and beauty products for its aromatic properties.
  • Food Industry: Sometimes used as a flavoring agent due to its sweet aroma.
  • Pharmaceuticals: Investigated for potential therapeutic applications due to its biological activities .

Gamma-Irone shares structural similarities with several other compounds within the irone family and related cyclic ketones. Here are some notable examples:

CompoundChemical FormulaKey Characteristics
Alpha-IroneC13H20OC_{13}H_{20}OFound in iris oil; distinct floral note
Beta-IononeC13H18OC_{13}H_{18}OCommonly used in perfumery; fruity aroma
Delta-IroneC14H22OC_{14}H_{22}OSimilar structural features; used in fragrances
2-Phenyl-2-butenalC10H10OC_{10}H_{10}OKnown for its sweet scent; used in flavoring

Uniqueness of Gamma-Irone

Gamma-Irone is unique among these compounds due to its specific structural configuration that contributes to its distinctive scent profile. Its ability to exist in multiple stereoisomeric forms allows for variations in olfactory characteristics, making it particularly versatile for use in high-end fragrances. Additionally, its biological activities set it apart from some of its counterparts, offering potential health benefits alongside its aromatic qualities .

XLogP3

3.5

Hydrogen Bond Acceptor Count

1

Exact Mass

206.167065321 g/mol

Monoisotopic Mass

206.167065321 g/mol

Heavy Atom Count

15

UNII

IS4N6X2NA3

GHS Hazard Statements

Aggregated GHS information provided by 10 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H317 (100%): May cause an allergic skin reaction [Warning Sensitization, Skin];
H400 (100%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410 (100%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Environmental Hazard Irritant

Irritant;Environmental Hazard

Other CAS

35124-16-4
117894-47-0
79-68-5

Use Classification

Fragrance Ingredients

General Manufacturing Information

3-Buten-2-one, 4-(2,2,3-trimethyl-6-methylenecyclohexyl)-: ACTIVE

Dates

Last modified: 02-18-2024

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